molecular formula C20H27N3O3 B2874104 N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-47-8

N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No. B2874104
CAS RN: 896381-47-8
M. Wt: 357.454
InChI Key: ITRLUDOJYVPOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, also known as CHQ, is a synthetic compound that has gained significant attention in scientific research. CHQ is a quinazoline derivative and has been studied for its potential use in various biomedical applications.

Scientific Research Applications

Antilipidemic Activity

Research has indicated that certain heterocyclic derivatives of hexadecyl and cyclohexyl, including those related to quinazolines, exhibit significant antilipidemic activity. These compounds have been synthesized and tested in mice, where they showed a notable decrease in lipid indices, such as cholesterol and triglyceride levels. Some derivatives demonstrated activities comparable to beta-sitosterol, a standard in lipid-lowering treatments (Habib et al., 2000).

Anticancer Properties

Quinazolinone derivatives have been synthesized and evaluated for their antitumor properties. Notably, 4-anilinoquinazolines were found to exhibit potent cytotoxic effects on Ehrlich Ascites Carcinoma cells through mechanisms involving the up-regulation of proapoptotic proteins and activation of caspases, leading to apoptosis (Devegowda et al., 2016).

Antiviral Activities

A series of novel quinazolin-4(3H)-ones have been developed to target respiratory and biodefense viruses, showcasing moderate antiviral activity against strains like influenza A, severe acute respiratory syndrome coronavirus, dengue, and others. This highlights the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).

Synthesis and Biological Activity

The synthesis of quinazolinone derivatives incorporating various functional groups has been extensively studied, revealing their diverse biological activities, including antibacterial, insecticidal, and anti-acetylcholinesterase effects. These compounds offer a rich area of exploration for the development of new therapeutic agents with specific biological targets (Misra & Gupta, 1982).

properties

IUPAC Name

N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRLUDOJYVPOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

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